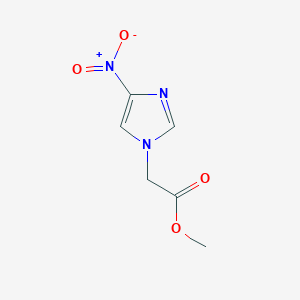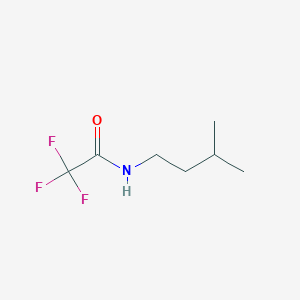
フェニルプロパルギルエーテル
概要
説明
Phenyl propargyl ether, also known as 3-Phenoxy-1-propyne, is an organic compound with the chemical formula C9H8O. It is a colorless liquid with a distinct smell and is slightly soluble in water. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学的研究の応用
Phenyl propargyl ether is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: Phenyl propargyl ether is used in the production of specialty chemicals and materials with specific properties
作用機序
Target of Action
Phenyl propargyl ether is a chemical compound that primarily targets the respiratory system . It is used in laboratory settings for the synthesis of substances .
Mode of Action
The mode of action of phenyl propargyl ether involves its interaction with its targets through a Friedel–Crafts type mechanism . The reaction proceeds through initial π-coordination of the propargyl moiety to the catalyst, which triggers the nucleophilic attack of the phenyl ring via an exo- or endo-dig pathway .
Biochemical Pathways
The phenyl + propargyl recombination provides a feasible mechanism for the addition of a second five-member ring to the first six-member aromatic ring, producing the prototype two-ring species indene and indenyl . This process is linked to ring expansion in polycyclic aromatic hydrocarbons (PAH) via recombination reactions of resonantly stabilized free radicals (RSFRs) .
Result of Action
Its reactivity suggests it may participate in various chemical reactions, leading to the formation of different products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenyl propargyl ether. For instance, the compound should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to use personal protective equipment as required and avoid releasing the compound into the environment .
準備方法
Synthetic Routes and Reaction Conditions: Phenyl propargyl ether can be synthesized through the etherification of propargyl alcohol with phenol. The reaction typically involves the use of a base such as potassium carbonate or sodium hydroxide to deprotonate the phenol, followed by the addition of propargyl bromide. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetone under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of phenyl propargyl ether may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zinc chloride or iron(III) chloride can enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions: Phenyl propargyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl propargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of phenyl propargyl ether can yield phenyl propargyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propargyl group is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products:
Oxidation: Phenyl propargyl ketone.
Reduction: Phenyl propargyl alcohol.
Substitution: Various substituted propargyl ethers depending on the nucleophile used
類似化合物との比較
Phenyl propargyl ether can be compared with other similar compounds such as:
Phenyl vinyl ether: Similar in structure but contains a vinyl group instead of a propargyl group.
Benzyl propargyl ether: Contains a benzyl group instead of a phenyl group.
Propargyl phenyl ether: Similar structure but with the positions of the phenyl and propargyl groups reversed
Uniqueness: Phenyl propargyl ether is unique due to the presence of both a phenyl and a propargyl group, which imparts distinct reactivity and properties. The propargyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRJSXKXVZCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159653 | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-02-1 | |
| Record name | (2-Propyn-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013610021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-ynyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PROP-2-YNYLOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN9AYQ8LES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

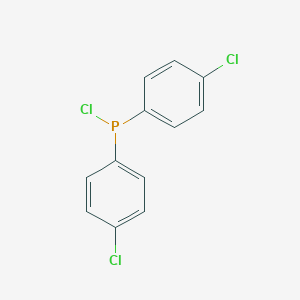
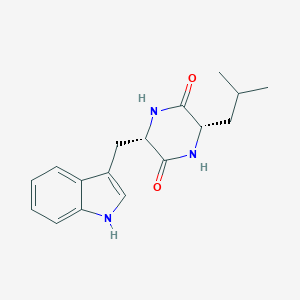
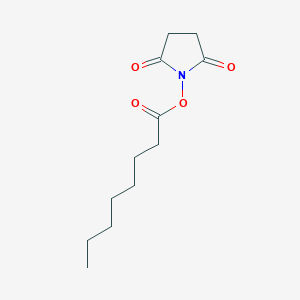
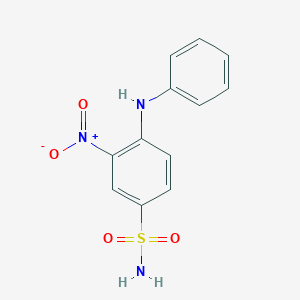
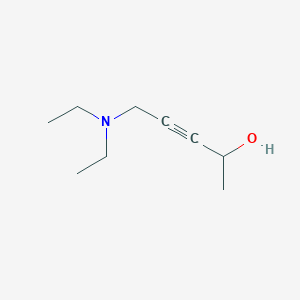

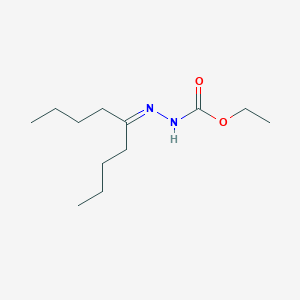
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
